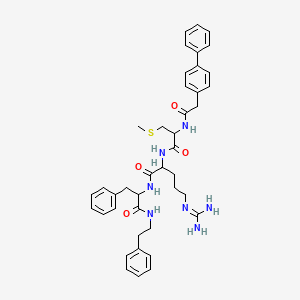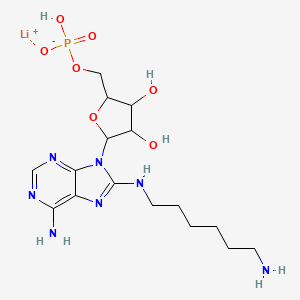
2-(Dimethylamino)-4-fluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-(dimethylamino)benzaldehyde , is an organic compound with the chemical formula C9H10FNO. It features a benzene ring substituted with a fluorine atom and a dimethylamino group. This compound is of interest due to its diverse applications in various fields.
Méthodes De Préparation
a. Synthetic Routes: The synthesis of 2-(Dimethylamino)-4-fluorobenzaldehyde involves several methods. One common approach is the Vilsmeier-Haack reaction , where the reaction of 4-fluorobenzaldehyde with dimethylamine and phosphorus oxychloride (POCl3) yields the desired product. The reaction proceeds as follows:
4-Fluorobenzaldehyde+Dimethylamine+POCl3→this compound
b. Industrial Production: The industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and minimize byproducts.
Analyse Des Réactions Chimiques
2-(Dimethylamino)-4-fluorobenzaldehyde undergoes various chemical reactions:
Oxidation: It can be oxidized to form the corresponding carboxylic acid or ester.
Reduction: Reduction with suitable reagents can yield the corresponding alcohol.
Substitution: The fluorine atom can be replaced by other substituents.
Condensation Reactions: It can participate in condensation reactions to form Schiff bases or imines.
Common reagents include reducing agents (such as sodium borohydride), oxidizing agents (such as chromic acid), and Lewis acids (such as aluminum chloride).
Applications De Recherche Scientifique
This compound finds applications in:
Organic Synthesis: As an intermediate in the synthesis of various organic compounds.
Fluorescent Probes: Due to its fluorescence properties, it is used as a probe in biological studies.
Medicinal Chemistry: Researchers explore its potential as a drug scaffold.
Mécanisme D'action
The exact mechanism of action for 2-(Dimethylamino)-4-fluorobenzaldehyde depends on its specific application. It may interact with cellular targets, modulate enzymatic activity, or participate in redox processes.
Comparaison Avec Des Composés Similaires
While there are no direct analogs, similar compounds include other benzaldehydes, such as 4-fluorobenzaldehyde and 2-(dimethylamino)benzaldehyde.
Propriétés
Formule moléculaire |
C9H10FNO |
|---|---|
Poids moléculaire |
167.18 g/mol |
Nom IUPAC |
2-(dimethylamino)-4-fluorobenzaldehyde |
InChI |
InChI=1S/C9H10FNO/c1-11(2)9-5-8(10)4-3-7(9)6-12/h3-6H,1-2H3 |
Clé InChI |
RHLNVTUVWBGGJS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=C(C=CC(=C1)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[6-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate](/img/structure/B12103449.png)
![1-[1-(2-Aminonaphthalen-1-yl)naphthalen-2-yl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]thiourea](/img/structure/B12103452.png)

![prop-2-enyl 3-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate](/img/structure/B12103454.png)
![[4-(2,2,2-Trifluoroethyl)tetrahydropyran-4-yl]methanol](/img/structure/B12103455.png)







